![molecular formula C24H56P4Sn B14382055 Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin CAS No. 89901-27-9](/img/structure/B14382055.png)
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin is a complex organophosphorus compound. This compound is characterized by multiple tert-butyl groups attached to phosphanyl and phosphane moieties, along with a ditert-butyltin component. The presence of multiple tert-butyl groups imparts significant steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin typically involves the use of tert-butylphosphane and ditert-butyltin as starting materials. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction may proceed through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may yield phosphines and other reduced species.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s steric hindrance and electronic properties can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butylphosphane: A simpler compound with fewer tert-butyl groups.
Ditert-butyltin: Contains the tin component but lacks the complex phosphanyl structure.
Tert-butylphosphanylphosphane: Similar structure but with fewer tert-butyl groups.
Uniqueness
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin is unique due to its highly sterically hindered structure, which can significantly influence its reactivity and stability. This compound’s multiple tert-butyl groups and complex phosphanyl-phosphane framework distinguish it from simpler analogs and contribute to its specialized applications in research and industry.
Properties
CAS No. |
89901-27-9 |
|---|---|
Molecular Formula |
C24H56P4Sn |
Molecular Weight |
587.3 g/mol |
IUPAC Name |
tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin |
InChI |
InChI=1S/C16H38P4.2C4H9.Sn/c1-13(2,3)17-19(15(7,8)9)20(16(10,11)12)18-14(4,5)6;2*1-4(2)3;/h17-18H,1-12H3;2*1-3H3; |
InChI Key |
WKDLTPAUZTVTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PP(C(C)(C)C)P(C(C)(C)C)PC(C)(C)C.CC(C)(C)[Sn]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


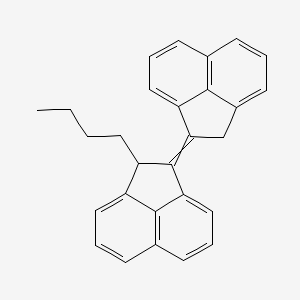

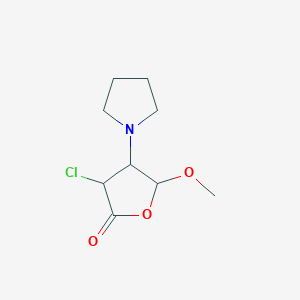
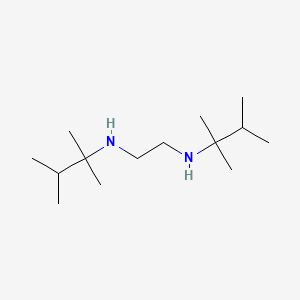
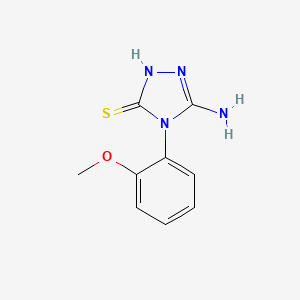
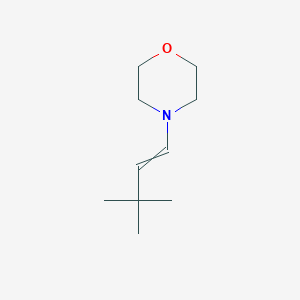
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
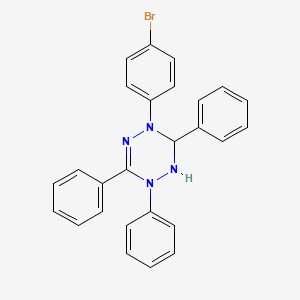
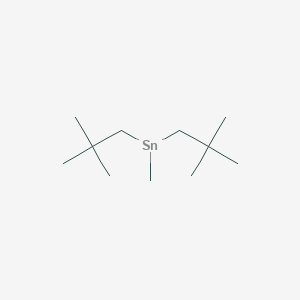
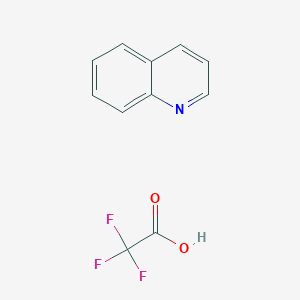
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
